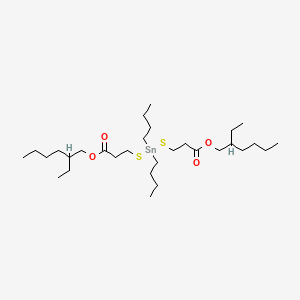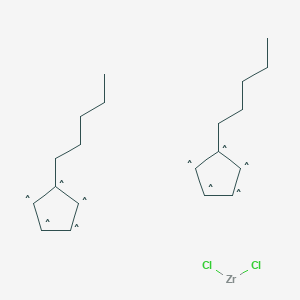
Bis(N-pentylcyclopentadienyl)zirconiumdichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentylcyclopentadienyl)zirconium dichloride is an organometallic compound that features zirconium at its core, coordinated with two pentylcyclopentadienyl ligands and two chloride ions. This compound is part of the broader class of metallocenes, which are known for their unique chemical properties and applications in catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with pentylcyclopentadiene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
ZrCl4+2C5H4C5H11→Zr(C5H4C5H11)2Cl2
Industrial Production Methods
Industrial production of bis(pentylcyclopentadienyl)zirconium dichloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds.
Applications De Recherche Scientifique
Bis(pentylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polymers.
Biology: The compound is explored for its potential in bioinorganic chemistry, including interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in anticancer therapies.
Industry: It is utilized in the production of advanced materials, including high-performance plastics and coatings.
Mécanisme D'action
The mechanism by which bis(pentylcyclopentadienyl)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates, lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(butylcyclopentadienyl)zirconium dichloride
- Bis(methylcyclopentadienyl)zirconium dichloride
Uniqueness
Bis(pentylcyclopentadienyl)zirconium dichloride is unique due to the presence of pentyl groups on the cyclopentadienyl ligands. These groups can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other similar compounds might not perform as effectively.
Propriétés
Formule moléculaire |
C20H30Cl2Zr |
|---|---|
Poids moléculaire |
432.6 g/mol |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-2-3-4-7-10-8-5-6-9-10;;;/h2*5-6,8-9H,2-4,7H2,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
JHSIVVYMMMRJEY-UHFFFAOYSA-L |
SMILES canonique |
CCCCC[C]1[CH][CH][CH][CH]1.CCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)

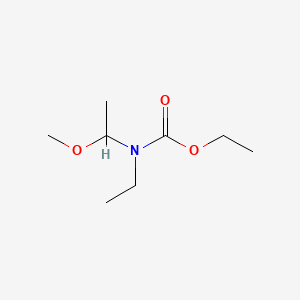
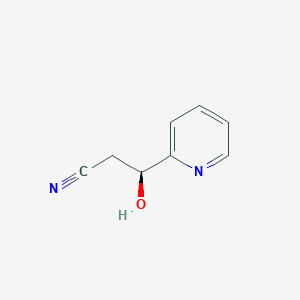
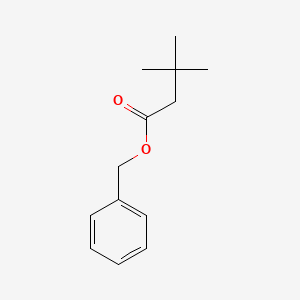
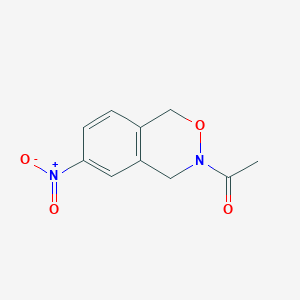
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
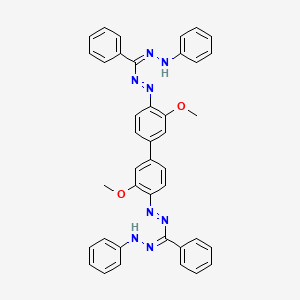

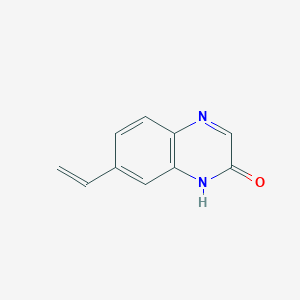
![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)

